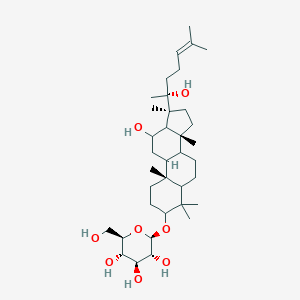

20(R)-Ginsenoside Rh2

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-SUEBGMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of 20(R)-Ginsenoside Rh2 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Ginsenoside Rh2, a protopanaxadiol-type saponin extracted from Panax ginseng, has emerged as a promising phytochemical in oncology research. It exhibits significant cytotoxic potency against a wide array of cancer cells through multifaceted mechanisms.[1][2] Ginsenoside Rh2 exists as two primary stereoisomers at the C-20 position: 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2. While the 20(S) epimer often demonstrates more potent anti-proliferative activity, the 20(R) form also possesses significant anti-cancer properties, particularly in inhibiting cell invasion and metastasis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms of action of Ginsenoside Rh2 in cancer cells, with a focus on its role in regulating key signaling pathways, inducing apoptosis and cell cycle arrest, inhibiting metastasis, and modulating the immune response.

Core Mechanisms of Anti-Cancer Action

Ginsenoside Rh2 exerts its anti-tumor effects by modulating a complex network of intracellular signaling pathways. Its primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, preventing cancer spread (metastasis and angiogenesis), and enhancing the body's anti-tumor immune response.

Induction of Apoptosis

Ginsenoside Rh2 is a potent inducer of apoptosis in various cancer cell lines.[2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: Rh2 treatment leads to an increase in Reactive Oxygen Species (ROS) generation within cancer cells.[5] This oxidative stress disrupts mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[6][7] Rh2 modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, which further facilitates mitochondrial permeabilization.[5][8] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[6][7][9]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests Rh2 can also activate the extrinsic pathway. This involves the upregulation of death receptors like Fas on the cancer cell surface. Activation of this pathway leads to the recruitment and activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, amplifying the mitochondrial pathway.[8][9]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cell types, such as cervical cancer cells, Rh2 has been shown to induce apoptosis by upregulating ER stress-related genes, including ATF4 and DDIT3.[10]

Cell Cycle Arrest

Rh2 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase transition.[11][12][13]

This arrest is mediated by the modulation of key cell cycle regulatory proteins. Rh2 has been shown to:

-

Downregulate Cyclins and CDKs: It decreases the expression of G1-phase cyclins such as Cyclin D1 and Cyclin E1, and their partner cyclin-dependent kinases (CDKs), CDK4 and CDK6.[11][13]

-

Upregulate CDK Inhibitors: Rh2 increases the expression of CDK inhibitors like p21(WAF1/CIP1) and p27(KIP1).[14] These proteins bind to and inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the entry of the cell into the S phase.

-

Modulate TGF-β: In leukemia cells, Rh2-mediated G1 arrest is linked to the increased production of transforming growth factor-β (TGF-β), which in turn upregulates p21 and p27.[14]

Inhibition of Metastasis and Angiogenesis

Ginsenoside Rh2 demonstrates a significant ability to inhibit cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors need to grow.[1]

-

Anti-Metastasis: Rh2 can reverse the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell migration. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and Vimentin.[15][16] Furthermore, Rh2 downregulates the activity of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[16][17]

-

Anti-Angiogenesis: Rh2 inhibits angiogenesis by suppressing the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[17] By reducing VEGF levels, Rh2 prevents the proliferation, migration, and tube formation of endothelial cells, thereby cutting off the tumor's blood supply.[17]

Immunomodulatory Effects

Beyond its direct effects on tumor cells, Rh2 also modulates the host immune system to enhance anti-tumor responses.[18] It has been shown to increase the number and activity of tumor-infiltrating T-lymphocytes.[18][19] Rh2 treatment can enhance the tumor-killing ability of cytotoxic T-lymphocytes and Natural Killer (NK) cells and stimulate the production of key anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[20][21] This immunomodulatory activity suggests Rh2 could be a valuable adjunct to immunotherapy.[18][19]

Modulation of Core Signaling Pathways

The diverse anti-cancer effects of Ginsenoside Rh2 are orchestrated through its ability to interfere with multiple critical intracellular signaling cascades that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Ginsenoside Rh2 is a potent inhibitor of this pathway.[1][9][22] It suppresses the phosphorylation and thus the activation of key components including PI3K, Akt, and mTOR.[9][23][24] By inactivating Akt, Rh2 prevents the downstream phosphorylation and inhibition of pro-apoptotic proteins like Bad and promotes cell death.[25]

MAPK Pathway (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in cancer. Ginsenoside Rh2 differentially modulates its various branches to achieve an anti-tumor outcome.[1]

-

Inhibition of ERK: The ERK pathway is typically associated with cell proliferation and survival. Rh2 often inhibits the activation of the Raf/MEK/ERK cascade, contributing to its anti-proliferative effects.[13][26]

-

Activation of JNK and p38: In contrast, the JNK and p38 MAPK pathways are often activated by cellular stress and can promote apoptosis. Rh2 treatment has been shown to induce the phosphorylation and activation of JNK and p38, which contributes to its pro-apoptotic activity.[9][27][28]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Ginsenoside Rh2 negatively regulates this pathway.[1][11] It has been shown to decrease the levels of β-catenin and its downstream transcriptional targets, such as c-myc and Cyclin D1.[11][29] In some contexts, this is achieved by modulating microRNAs that target components of the Wnt pathway.[29][30] In hepatocellular carcinoma, Rh2 has been found to downregulate Glypican-3 (GPC3), a co-receptor that promotes Wnt/β-catenin signaling.[17][31]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation in cancer cells helps them evade apoptosis. Ginsenoside Rh2 has been demonstrated to be an effective inhibitor of the NF-κB pathway.[24][32] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its anti-apoptotic target genes.[28] In some breast cancer cells, Rh2 was found to directly bind to Annexin A2, preventing its interaction with the p50 subunit of NF-κB and thus inhibiting NF-κB activity.[33]

Data Presentation: Quantitative Effects of Ginsenoside Rh2

Table 1: IC50 Values of Ginsenoside Rh2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ginsenoside Rh2 Isomer | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung | 20(S)-G-Rh2 | 45.7 | Not Specified | [16] |

| A549 | Non-Small Cell Lung | 20(R)-G-Rh2 | 53.6 | Not Specified | [16] |

| H460 | Non-Small Cell Lung | Not Specified | ~30 µg/mL (~48 µM) | 48 | [34] |

| NCI-H460 | Non-Small Cell Lung | 20(R)-G-Rh2 | 368.32 µg/mL (~590 µM) | 72 | [12] |

| 95D | Non-Small Cell Lung | 20(R)-G-Rh2 | 596.81 µg/mL (~957 µM) | 72 | [12] |

| HeLa | Cervical Cancer | 20(S)-G-Rh2 | ~45 | 24 | [10] |

| HeLa | Cervical Cancer | Not Specified | 67.95 | Not Specified | [35] |

| MCF-7 | Breast Cancer | Not Specified | 73.58 | Not Specified | [35] |

| ECA109 | Esophageal Cancer | 20(S)-G-Rh2 | 2.9 µg/mL (~4.6 µM) | Not Specified | [36] |

| TE-13 | Esophageal Cancer | 20(S)-G-Rh2 | 3.7 µg/mL (~5.9 µM) | Not Specified | [36] |

| HL-60 | Leukemia | Not Specified | ~38 | Not Specified | [14] |

Note: IC50 values can vary significantly based on the specific isomer used, assay conditions, and exposure time.

Table 2: Effects of Ginsenoside Rh2 on Key Apoptotic and Cell Cycle Proteins

| Protein | Function | Effect of Rh2 Treatment | Cancer Type / Cell Line | Reference |

| Bax | Pro-apoptotic | Upregulation | Colorectal, Breast, Leukemia | [5][6][8] |

| Bcl-2 | Anti-apoptotic | Downregulation | Colorectal, Leukemia | [5][24] |

| Cleaved Caspase-3 | Apoptosis Execution | Upregulation | Colorectal, Breast, Leukemia | [5][8][29] |

| Cleaved Caspase-9 | Apoptosis Initiation | Upregulation | Leukemia, T-ALL | [7][9] |

| Cleaved PARP | Apoptosis Marker | Upregulation | Breast, Oral Cancer | [8][13] |

| Cyclin D1 | G1/S Progression | Downregulation | Leukemia, Oral Cancer | [11][13] |

| CDK4 / CDK6 | G1/S Progression | Downregulation | Leukemia, Oral Cancer | [13][14] |

| p21(WAF1/CIP1) | CDK Inhibitor | Upregulation | Leukemia | [14] |

Table 3: Effects of Ginsenoside Rh2 on Metastasis and Angiogenesis Markers

| Protein / Factor | Function | Effect of Rh2 Treatment | Cancer Type / Cell Line | Reference |

| VEGF | Angiogenesis | Downregulation | Hepatocellular Carcinoma | [17] |

| MMP-2 | Invasion / Metastasis | Downregulation | Hepatocellular Carcinoma | [17] |

| MMP-9 | Invasion / Metastasis | Downregulation | Pancreatic, Lung Cancer | [16] |

| E-cadherin | Cell Adhesion (Epithelial) | Upregulation | Endometrial, Oral Cancer | [15][16] |

| Vimentin | EMT (Mesenchymal) | Downregulation | Endometrial Cancer | [16] |

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol assesses the effect of Ginsenoside Rh2 on cancer cell proliferation and viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Ginsenoside Rh2 in culture medium. Remove the old medium from the wells and add 100 µL of medium containing different concentrations of Rh2 (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to the control group and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Double Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following Rh2 treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of Ginsenoside Rh2 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol detects changes in the expression levels of specific proteins involved in the signaling pathways affected by Rh2.

-

Protein Extraction: Treat cells with Ginsenoside Rh2, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-p-Akt, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Caption: Overview of Ginsenoside Rh2's multi-target anti-cancer mechanisms.

Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by Ginsenoside Rh2.

Caption: Differential modulation of the MAPK signaling pathways by Ginsenoside Rh2.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Ginsenoside Rh2.

Caption: Experimental workflow for assessing Rh2-induced apoptosis and cytotoxicity.

References

- 1. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in prostate cancer by ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20S-Ginsenoside Rh2 induces apoptosis in human Leukaemia Reh cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Ginsenoside Rh2 Induces HeLa Apoptosis through Upregulating Endoplasmic Reticulum Stress-Related and Downstream Apoptotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20(S)-ginsenoside Rh2 inhibits the proliferation and induces the apoptosis of KG-1a cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. 20(S)-Ginsenoside Rh2 Suppresses Oral Cancer Cell Growth by Inhibiting the Src-Raf-ERK Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 14. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3‐mediated Wnt/β‑catenin signaling pathway: Anti-liver cancer effect of the ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside Rh2 enhances the antitumor immunological response of a melanoma mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ginsenoside Rh2-B1 stimulates cell proliferation and IFN-γ production by activating the p38 MAPK and ERK-dependent signaling pathways in CTLL-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The molecular mechanism of ginsenoside Rh2 and its octyl ester derivative on anti-angiogenesis in cancer treatment: The battle between PI3K and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginsenoside Rh2 impedes proliferation and migration and induces apoptosis by regulating NF-κB, MAPK, and PI3K/Akt/mTOR signaling pathways in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of 20(S)-Ginsenoside Rh2 as a Potential EGFR Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. AMP-activated protein kinase determines apoptotic sensitivity of cancer cells to ginsenoside-Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ginsenosides compound K and Rh(2) inhibit tumor necrosis factor-alpha-induced activation of the NF-kappaB and JNK pathways in human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Ginsenoside Rh2 suppresses colon cancer growth by targeting the miR-150-3p/SRCIN1/Wnt axis: Ginsenoside Rh2 inhibits colon cancer growth via miR-150-3p/SRCIN1/Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ginsenoside Rh2 attenuates the progression of non-small cell lung cancer by sponging miR-28-5p/STK4 axis and inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3-mediated Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Ginsenoside Rh2 Inhibits Glycolysis through the STAT3/c-MYC Axis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Structure Modification of Ginsenoside Rh2 and Cytostatic Activity on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. (20S) Ginsenoside Rh2-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 20(R)-Ginsenoside Rh2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(R)-Ginsenoside Rh2, a rare protopanaxadiol-type saponin primarily found in processed ginseng, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and elucidation of the underlying molecular signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Ginseng, the root of Panax ginseng C.A. Meyer, has been a cornerstone of traditional medicine for centuries. Its therapeutic effects are largely attributed to a class of saponins known as ginsenosides. Among these, this compound has garnered significant attention for its potent and diverse pharmacological effects. This document aims to consolidate the existing research on this compound, offering a detailed resource for professionals in the fields of pharmacology, oncology, immunology, and neuroscience.

Anticancer Activities

This compound exhibits significant inhibitory effects against a variety of cancer types by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis.

Quantitative Data on Anticancer Efficacy

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| NCI-H460 | Non-small cell lung cancer | 368.32 ± 91.28 µg/mL | 72 | |

| 95D | Non-small cell lung cancer | 596.81 ± 117.37 µg/mL | 72 | [1] |

| Huh-7 | Liver Cancer | 13.39 | Not Specified | |

| Du145 | Prostate Cancer | 57.50 | Not Specified | [2] |

| HCT116 | Colorectal Cancer | ~40-60 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 67.48 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | 27.00 | Not Specified | [2] |

| ECA109 | Esophageal Squamous Carcinoma | 2.9 µg/mL | Not Specified | [3] |

| TE-13 | Esophageal Squamous Carcinoma | 3.7 µg/mL | Not Specified | [3] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

This compound can trigger the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cancer cell proliferation and survival.[5][6]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from entering the S phase and replicating their DNA.[7][8] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p15 and p27.[8]

Anti-inflammatory Activities

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been evaluated in various in vitro models.

| Cell Line | Stimulant | Mediator | Inhibition | Concentration | Reference |

| RAW 264.7 | LPS | NO Production | Dose-dependent | 100-500 µg/mL (as Rh2-mix) | [9] |

| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant | 100-500 µg/mL (as Rh2-mix) | [9] |

| BV2 microglia | LPS | TNF-α, IL-6, IL-1β | Significant decrease | 10, 20 µM | [10] |

| HepG2 | Thapsigargin | IL-6, TNF-α, IL-1β | Marked decrease | 2.5, 5 µM | [11] |

Signaling Pathways in Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and inhibit the phosphorylation of TAK1, leading to the suppression of NF-κB activation.[12][13][14][15]

Neuroprotective Activities

This compound has shown potential in protecting neuronal cells from various insults, suggesting its therapeutic utility in neurodegenerative diseases.

Quantitative Data on Neuroprotective Efficacy

| Cell Model | Toxin | Effect | Concentration | Reference |

| SH-SY5Y cells | 6-OHDA | Attenuated toxicity | 10 µM (as Rh1) | [16] |

| PC12 cells | CoCl2 | Reduced apoptosis to 7.16 ± 0.66% | Not Specified | [16] |

| Rat hippocampal neurons | NMDA | Inhibited NMDA receptors | Not Specified | [17] |

Mechanisms of Neuroprotection

The neuroprotective effects of ginsenosides, including Rh2, are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. They have been shown to reduce the activation of ERK1/2 phosphorylation induced by neurotoxins.[18]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells induced by this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Materials:

-

Cell culture dishes

-

Cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with this compound.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution.[19][20][21][22]

Materials:

-

6-well plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This compound is a natural compound with significant therapeutic potential, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore its mechanisms of action and translate these findings into clinical applications. Future research should focus on in vivo studies to validate the in vitro findings, optimize delivery systems to enhance bioavailability, and conduct clinical trials to evaluate its safety and efficacy in human subjects. The multifaceted biological activities of this compound make it a compelling candidate for the development of novel therapeutics.

References

- 1. phcog.com [phcog.com]

- 2. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 3. (20S) Ginsenoside Rh2-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 20(S)-Ginsenoside Rh2 as a Potential EGFR Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rh2 alleviates inflammatory response and enhances motor function recovery in spinal cord injury mice via the ROS/MAPK14 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rh2 Mitigates Endoplasmic Reticulum Stress-Induced Apoptosis and Inflammation and Through Inhibition of Hepatocyte–Macrophage Inflammatory Crosstalk [mdpi.com]

- 12. Ginsenoside Rh2 Downregulates LPS-Induced NF- κ B Activation through Inhibition of TAK1 Phosphorylation in RAW 264.7 Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rh2 Alleviates LPS-Induced Inflammatory Responses by Binding to TLR4/MD-2 and Blocking TLR4 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 18. repository.eduhk.hk [repository.eduhk.hk]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. medicine.uams.edu [medicine.uams.edu]

The Discovery and Isolation of 20(R)-Ginsenoside Rh2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rh2, a tetracyclic triterpenoid saponin, has garnered significant attention in the scientific community for its pronounced pharmacological activities, particularly its anti-tumor effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the 20(R) epimer of Ginsenoside Rh2. It details the evolution of isolation and production methodologies, from early acid hydrolysis techniques to modern enzymatic and microbial biotransformation processes. This guide also includes comprehensive experimental protocols, quantitative data on production yields, and a thorough examination of the signaling pathways modulated by this compound.

Introduction: A Rare Ginsenoside of Significant Interest

Ginsenosides are the primary bioactive constituents of ginseng (Panax species) and are responsible for its diverse therapeutic effects. Among the numerous ginsenosides identified, 20(R)-Ginsenoside Rh2 is a rare ginsenoside that is not found in significant quantities in raw ginseng. It is primarily a secondary ginsenoside formed during the processing of ginseng, such as steaming, which converts more abundant ginsenosides into their less polar derivatives. The stereochemistry at the C-20 position is a critical determinant of the biological activity of ginsenosides, with the 20(R) and 20(S) epimers often exhibiting distinct pharmacological profiles. While both epimers of Rh2 demonstrate anti-cancer properties, the 20(S) form has been more extensively studied. However, this compound also possesses potent biological activities, including the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.

Discovery and Initial Characterization

The initial characterization of ginsenoside epimers, including those related to Rh2, dates back to studies on the chemical constituents of Panax ginseng C. A. Meyer. An early report in 1980 detailed the isolation and characterization of 20(R)-prosapogenin from the acid hydrolysis of major ginsenosides like Rb1, Rb2, and Rc.[1] This work laid the foundation for understanding the formation of these rare ginsenosides. While not a direct isolation of this compound, it was a crucial step in identifying the stereoisomers that arise from the degradation of more complex ginsenosides.

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation Data

The unequivocal identification of this compound relies on detailed spectroscopic analysis.

| Spectroscopic Data | Key Findings for this compound |

| ¹H-NMR | The proton NMR spectrum provides characteristic signals for the dammarane-type triterpenoid skeleton and the glucose moiety. Key signals include those for the methyl groups, olefinic protons, and the anomeric proton of the glucose. |

| ¹³C-NMR | The carbon NMR spectrum is crucial for distinguishing between the 20(S) and 20(R) epimers. Specific chemical shift differences are observed for the carbons around the C-20 chiral center, particularly C-17, C-21, and C-22. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern. The mass spectrum typically shows a prominent ion corresponding to the loss of the glucose moiety. |

Isolation and Production of this compound

Due to its low natural abundance, the production of this compound primarily relies on the transformation of more prevalent ginsenosides.

Production Methods and Yields

Several methods have been developed to produce this compound, each with varying yields and purities.

| Method | Precursor Ginsenoside(s) | Yield of this compound | Purity | Reference |

| Acid Hydrolysis | Protopanaxadiol-type ginsenosides (e.g., Rb1, Rd) | Variable, often with a mixture of epimers and byproducts | Moderate | [2] |

| Enzymatic Conversion | Protopanaxadiol-type ginsenoside mixture | From 2g of Rh2-MIX, 58mg of 20(R)-Rh2 was obtained | >98% | [3][4] |

| Microbial Transformation | Ginsenoside Rg3 | Up to 90.7% conversion yield | High | [5] |

Experimental Protocols

General Experimental Workflow

The overall process for obtaining and studying this compound typically follows a standardized workflow.

References

- 1. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of the Rare Ginsenoside Rh2-MIX (20(S)-Rh2, 20(R)-Rh2, Rk2, and Rh3) by Enzymatic Conversion Combined with Acid Treatment and Evaluation of Its Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of 20(R)-Ginsenoside Rh2

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins isolated from Panax ginseng, are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] These triterpenoid saponins are structurally classified into protopanaxadiol and protopanaxatriol types.[3][4] Ginsenoside Rh2 (G-Rh2), a protopanaxadiol, has garnered significant attention for its potent biological activities.[5][6]

G-Rh2 exists as two distinct stereoisomers at the C-20 position: 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2.[5] While both isomers exhibit pharmacological effects, their potency can differ significantly, with the 20(S) configuration often showing stronger anticancer activity in various cell lines.[5][7] However, the 20(R) isomer possesses unique and potent properties, including selective inhibition of osteoclastogenesis and significant anti-inflammatory and anticancer effects, making it a compound of high interest for therapeutic development.[8][9]

This technical guide provides an in-depth review of the pharmacological properties of this compound, focusing on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Properties

This compound exerts potent anticancer effects across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[7][10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism through which G-Rh2 eliminates cancer cells. This process is primarily mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like PI3K/Akt.

2.1.1 Mechanism: ROS-Mediated Mitochondrial Pathway

20(R)-G-Rh2 has been shown to induce apoptosis by increasing the production of intracellular and mitochondrial ROS.[2][11] This surge in ROS disrupts mitochondrial function, leading to the canonical intrinsic apoptosis pathway. The process involves the inhibition of the mitochondrial electron transport chain, which triggers mitochondrial depolarization, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[12][13][14]

2.1.2 Mechanism: Inactivation of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a crucial cell survival signaling cascade often hyperactivated in cancer. G-Rh2, due to its structural similarity to cholesterol, can induce the internalization of lipid rafts and caveolae, membrane microdomains essential for Akt signaling.[1] This disruption leads to the inactivation of Akt. Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like Bad, while the expression of other pro-apoptotic proteins such as Bim and Bax is increased, ultimately tipping the cellular balance towards apoptosis.[1][15]

2.1.3 Quantitative Data: Antiproliferative Activity

| Cell Line | Cancer Type | Isomer | IC50 Value | Exposure Time | Citation |

| A549 | Non-small cell lung | 20(R)-G-Rh2 | 53.6 µM | Not Specified | [7] |

| HL-60 | Human Leukemia | G-Rh2 (unspecified) | ~38 µM | 96h | [3][16] |

| Jurkat | T-cell ALL | 20(S)-G-Rh2 | 35 µM | 24h | [17] |

| DU145 | Prostate Cancer | G-Rh2 (unspecified) | Significant decrease in survival | Not Specified | [2] |

2.1.4 Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of G-Rh2.[2]

-

Cell Seeding: Plate cancer cells (e.g., DU145) in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of fresh medium.

-

Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plates at 37°C for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Arrest

G-Rh2 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G₀/G₁ phase.[3][18] This mechanism prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting division.

2.2.1 Mechanism: Modulation of Cyclin-Dependent Kinases (CDKs)

The G₁ to S phase transition is tightly regulated by CDK/cyclin complexes and the retinoblastoma (Rb) protein. G-Rh2 treatment leads to the upregulation of CDK inhibitors (CDKIs) such as p15Ink4B and p27Kip1.[18] These inhibitors bind to and suppress the activity of G₁-S-specific complexes like Cyclin D1/CDK4 and Cyclin D1/CDK6.[3][18] The inhibition of these kinases results in reduced phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F1 transcription factor, preventing the expression of genes required for S-phase entry and thus causing cell cycle arrest.[3][18]

2.2.2 Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods for analyzing cell cycle distribution.[18][19]

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7 or HL-60) and treat with 20(R)-G-Rh2 (e.g., 20 µM) for a specified time (e.g., 24-96 hours).[3]

-

Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Inhibition of Angiogenesis

Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels. G-Rh2 has demonstrated anti-angiogenic properties by inhibiting key signaling molecules.[5][20]

2.3.1 Mechanism: Downregulation of VEGF

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. G-Rh2 has been shown to suppress the expression of VEGF and its receptor, VEGFR2.[21][22] In some contexts, this is achieved by inhibiting upstream signaling pathways such as PI3K/Akt and ERK, which are involved in VEGF production.[20][22] By reducing VEGF levels, G-Rh2 prevents the proliferation and migration of endothelial cells, a critical step in forming new blood vessels.[21]

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer and neurodegenerative disorders. This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[8][23]

3.1.1 Mechanism: Inhibition of NF-κB and MAPK Pathways

In response to inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades involving MAPKs (p38, ERK) and the transcription factor NF-κB are activated, leading to the production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2).[8][24] 20(R)-G-Rh2 has been shown to inhibit the phosphorylation and activation of key proteins in these pathways, such as p38 MAPK and TAK1 (a kinase upstream of NF-κB).[23][24] By blocking these pathways, G-Rh2 effectively reduces the expression and release of inflammatory mediators from immune cells like macrophages.[8][23]

3.1.2 Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line | Stimulus | G-Rh2 Concentration | Effect | Citation |

| BV2 microglia | LPS (1 µg/mL) | 10, 20 µM | Significantly decreased mRNA of TNF-α, IL-6, IL-1β | [24] |

| BV-2 microglia | LPS | 20, 50 µM | Significantly decreased NO, TNF-α, IL-6, IL-1β | [25] |

| RAW 264.7 | LPS | Not specified | Downregulated NF-κB activation | [23] |

| HepG2 | Thapsigargin | 2.5, 5 µM | Reduced mRNA expression of IL-6, IL-1β, TNF-α, MCP-1 | [26] |

Neuroprotective Properties

Ginsenosides have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's.[8][27][28] G-Rh2 contributes to neuroprotection through various mechanisms, including the reduction of neuroinflammation and protection against neurotoxins.

4.1.1 Mechanism of Action

-

Anti-neuroinflammation: By inhibiting microglia activation and the subsequent production of pro-inflammatory cytokines, as described in the anti-inflammatory section, G-Rh2 helps to mitigate the chronic neuroinflammation that drives neurodegeneration.[25]

-

Protection against Toxicity: Pre-incubation with ginsenosides including Rh isomers has been shown to protect neuronal cells (e.g., SH-SY5Y) from toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, by reducing cell death.[27]

-

Amyloid-β Reduction: Some studies suggest that G-Rh2 may act as a potential BACE1 inhibitor, an enzyme critical for the formation of amyloid-β plaques in Alzheimer's disease.[29]

Other Pharmacological Activities

Anti-osteoporotic Effects

Increased bone resorption by osteoclasts is a hallmark of diseases like osteoporosis. In a comparative study, this compound, but not its 20(S) counterpart, demonstrated selective inhibition of osteoclastogenesis in RAW264 cells without exhibiting cytotoxicity.[9] This finding highlights a unique, structure-dependent activity of the 20(R) isomer and suggests its potential as a therapeutic agent for bone diseases.[9][10]

Immunomodulatory Effects

20(R)-G-Rh2 can modulate the immune response. In CD8+ T cells, it has been shown to increase the production of Interferon-gamma (IFN-γ) and promote cell proliferation through the activation of p38 MAPK and ERK signaling pathways.[23]

Conclusion and Future Directions

This compound is a pharmacologically active natural product with significant therapeutic potential. Its multifaceted anticancer activity, driven by the induction of apoptosis and cell cycle arrest, combined with potent anti-inflammatory, neuroprotective, and unique anti-osteoporotic properties, makes it a compelling candidate for further drug development. The clear structure-activity relationships, particularly when compared to its 20(S) isomer, underscore the importance of stereochemistry in its biological function.

Future research should focus on in vivo studies to validate the efficacy observed in cellular models, explore pharmacokinetic and pharmacodynamic profiles, and investigate potential synergistic effects when used in combination with existing chemotherapeutic agents. Elucidating the precise molecular targets and further refining the understanding of its signaling pathway modulation will be crucial for translating this promising natural compound into a clinical reality.

References

- 1. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in prostate cancer by ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Pharmacological Properties of Ginsenoside Re [frontiersin.org]

- 5. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh2 | C36H62O8 | CID 119307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. 20(S)-Ginsenoside Rh2 - LKT Labs [lktlabs.com]

- 9. This compound, not 20(S), is a selective osteoclastgenesis inhibitor without any cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rh2 stimulates the production of mitochondrial reactive oxygen species and induces apoptosis of cervical cancer cells by inhibiting mitochondrial electron transfer chain complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 20S-Ginsenoside Rh2 induces apoptosis in human Leukaemia Reh cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of ginsenosides in reactive oxygen species-mediated anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3‐mediated Wnt/β‑catenin signaling pathway: Anti-liver cancer effect of the ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. s3.amazonaws.com [s3.amazonaws.com]

- 24. Ginsenoside Rh2 alleviates inflammatory response and enhances motor function recovery in spinal cord injury mice via the ROS/MAPK14 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potentials of Panax Ginseng Against Alzheimer’s Disease: A Review of Preclinical and Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

20(R)-Ginsenoside Rh2: A Technical Guide to its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol saponin derived from Panax ginseng, has garnered significant attention in oncology research for its potent anti-tumor activities.[1][2] Among its stereoisomers, 20(R)-Ginsenoside Rh2 has demonstrated notable efficacy in inhibiting cell proliferation and inducing programmed cell death, or apoptosis, across a variety of cancer cell lines.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Molecular Mechanisms of Apoptosis Induction by this compound

This compound orchestrates apoptosis through a multi-pronged approach, engaging several key signaling cascades within the cancer cell. Its action is not limited to a single pathway but rather a coordinated modulation of intrinsic, extrinsic, and pro-survival signaling networks.

The Intrinsic (Mitochondrial) Pathway

The primary mechanism of Rh2-induced apoptosis is the intrinsic pathway, which is centered on the mitochondria.[4][5] Rh2 treatment disrupts the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][7][8]

-

Downregulation of Anti-Apoptotic Proteins: It significantly decreases the expression of anti-apoptotic members like Bcl-2 and Bcl-xL.[6][9]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, it increases the levels of pro-apoptotic proteins such as Bax, Bak, and Bim.[6][9]

This shift in the Bax/Bcl-2 ratio is a critical event, leading to the translocation of Bax to the mitochondria.[6][10] This permeabilizes the outer mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytoplasm.[4][5][7] Cytoplasmic cytochrome c then binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which activates the initiator caspase-9.[4][5] Active caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like poly (ADP-ribose) polymerase (PARP).[11][12]

The Extrinsic (Death Receptor) Pathway

Evidence also points to the involvement of the extrinsic pathway. In some cancer cells, Ginsenoside Rh2 has been shown to upregulate the expression of death receptors on the cell surface, such as Fas and Death Receptor 5 (DR5).[13] Ligation of these receptors leads to the recruitment of adaptor proteins and the activation of caspase-8.[13][14] Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

Modulation of Key Survival and Stress Pathways

Rh2's pro-apoptotic effects are further amplified by its ability to interfere with critical cell survival and stress signaling pathways.

-

PI3K/Akt Pathway Inhibition: Rh2 is known to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade for promoting cell survival and proliferation.[1][11][15][16][17] By inhibiting Akt phosphorylation, Rh2 prevents the inactivation of pro-apoptotic proteins like Bad and promotes cell death.[1][11]

-

MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway is also a target. Rh2 treatment can lead to the activation of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK, while the effect on the pro-survival ERK1/2 kinase can vary depending on the cell type.[17][18]

-

p53 Activation: In colorectal cancer cells, Rh2 has been shown to activate the p53 tumor suppressor pathway.[9] This activation contributes to the increased expression of the pro-apoptotic protein Bax.[9]

-

Endoplasmic Reticulum (ER) Stress: Treatment with 20(S)-Ginsenoside Rh2 has been found to upregulate ER stress-related genes, including ATF4 and DDIT3, suggesting that induction of the ER stress pathway contributes to its apoptotic effects in cervical cancer cells.[19]

-

Reactive Oxygen Species (ROS) Generation: Rh2 can induce the production of reactive oxygen species (ROS) within the mitochondria.[7][9] While ROS can activate survival pathways like NF-κB, excessive ROS levels lead to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[1][7][9]

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of Ginsenoside Rh2 have been quantified in numerous studies. The following tables summarize key findings.

Table 1: IC50 Values of Ginsenoside Rh2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ginsenoside Isomer | IC50 Value | Treatment Duration (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 20(S)-Rh2 | 85.26 µM | Not Specified | [20] |

| A549 | Non-Small Cell Lung Cancer | 20(S)-Rh2 | 41.13 µg/ml | 24 | [21] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | 37.09 ± 3.88 µg/ml | 48 | [22] |

| H460 | Non-Small Cell Lung Cancer | Not Specified | 46.89 ± 2.32 µg/ml | 48 | [22] |

| NCI-H460 | Non-Small Cell Lung Cancer | 20(R)-G-Rh2 | 368.32 ± 91.28 µg/mL | 72 | [3] |

| PC9 | Non-Small Cell Lung Cancer | 20(S)-Rh2 | 34.16 µg/ml | 24 | [21] |

| MCF-7 | Breast Cancer | 20(S)-Rh2 | 73.58 µM | Not Specified | [20] |

| HeLa | Cervical Cancer | 20(S)-Rh2 | 67.95 µM | Not Specified | [20] |

| HeLa | Cervical Cancer | 20(S)-GRh2 | ~45 µM | 24 | [19] |

| ECA109 | Esophageal Cancer | (20S) G-Rh2 | 2.9 µg/mL | Not Specified | [13] |

| TE-13 | Esophageal Cancer | (20S) G-Rh2 | 3.7 µg/mL | Not Specified | [13] |

Table 2: Effects of Ginsenoside Rh2 on Key Apoptosis-Related Proteins

| Cell Line | Protein | Effect | Reference |

| HCT116 | Bcl-2, Bcl-XL | Downregulation | [9] |

| HCT116 | Bax, Bad | Upregulation | [9] |

| A431 | Bax, Bim | Upregulation | [11] |

| A431 | Cleaved Caspase-3, Cleaved PARP | Upregulation | [11] |

| NB4 | Bax/Bcl-2 Ratio | Upregulation | [1][14] |

| NB4 | Cleaved Caspase-3, -8, -9 | Upregulation | [1][14] |

| MCF-7, MDA-MB-231 | Bcl-2, Bcl-xL, Mcl-1 | Downregulation | [6] |

| MCF-7, MDA-MB-231 | Bak, Bax, Bim | Upregulation | [6] |

| Jurkat | Cleaved Caspase-3, -9 | Upregulation | [7] |

| ECA109, TE-13 | Bcl-2 | Downregulation | [13] |

| ECA109, TE-13 | Bax, Bak | Upregulation | [13] |

| SKOV3 | Cleaved Caspase-3, Cleaved PARP | Upregulation | [12] |

| Melanoma Cells | Cleaved PARP, Bax | Upregulation | [23] |

| Melanoma Cells | Bcl-XL, Mcl-1 | Downregulation | [23] |

| Jurkat | Bax/Bcl-2 Ratio | Upregulation | [17] |

| Jurkat | Cleaved Caspase-3, -8, -9 | Upregulation | [17] |

Mandatory Visualizations

Caption: Signaling Pathways of Rh2-Induced Apoptosis.

Caption: Experimental Workflow for Apoptosis Analysis.

Caption: Bcl-2 Family Protein Regulation by Rh2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study Rh2-induced apoptosis.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[22][24]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).[22][24]

-

Reagent Addition:

-

Solubilization (MTT only): After incubation, remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[24][25] Shake the plate for 15 minutes.[26]

-

Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8).[22][26]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[22]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following treatment with Rh2, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.[9][27] Collect approximately 5 x 10^5 to 1 x 10^6 cells per sample.[27]

-

Washing: Wash the cells twice with cold 1X PBS and centrifuge to pellet the cells.[7][28]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9][28]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7][9]

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: After Rh2 treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[28]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[28][29]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28][29]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[28][29]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C.[29]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9] β-actin is commonly used as a loading control to normalize protein levels.[11]

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its efficacy stems from its ability to modulate multiple, interconnected signaling pathways. The primary mechanism involves triggering the mitochondrial-mediated intrinsic pathway through the regulation of Bcl-2 family proteins. This is complemented by its capacity to activate the extrinsic death receptor pathway and inhibit critical pro-survival cascades like the PI3K/Akt pathway. The comprehensive data and methodologies presented in this guide underscore the potential of this compound as a promising candidate for further investigation and development in cancer therapeutics. Its multi-target nature may offer advantages in overcoming the resistance mechanisms often developed by tumors against single-pathway-targeted drugs.

References

- 1. 20(S)-ginsenoside Rh2 induces caspase-dependent promyelocytic leukemia-retinoic acid receptor A degradation in NB4 cells via Akt/Bax/caspase9 and TNF-α/caspase8 signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. phcog.com [phcog.com]

- 4. 20S-Ginsenoside Rh2 induces apoptosis in human Leukaemia Reh cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 induces Bcl‐2 family proteins‐mediated apoptosis <i>in vitro</i> and in xenografts <i>in vivo</i> models [ouci.dntb.gov.ua]

- 9. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomed.cas.cz [biomed.cas.cz]

- 13. (20S) Ginsenoside Rh2-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20(S)-ginsenoside Rh2 induces caspase-dependent promyelocytic leukemia-retinoic acid receptor A degradation in NB4 cells via Akt/Bax/caspase9 and TNF-α/caspase8 signaling cascades -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 15. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 20(S)-Ginsenoside Rh2 displays efficacy against T-cell acute lymphoblastic leukemia through the PI3K/Akt/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ginsenoside Rh2 promotes cell apoptosis in T-cell acute lymphocytic leukaemia by MAPK and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e-crt.org [e-crt.org]

- 19. Ginsenoside Rh2 Induces HeLa Apoptosis through Upregulating Endoplasmic Reticulum Stress-Related and Downstream Apoptotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Ginsenoside Rh2 shifts tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ginsenoside Rh2 Inhibits Glycolysis through the STAT3/c-MYC Axis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 20(S)-Ginsenoside Rh2 induces apoptosis and autophagy in melanoma cells via suppressing Src/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transcriptome Analyses of the Anti-Proliferative Effects of 20(S)-Ginsenoside Rh2 on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Apoptosis Protocols | USF Health [health.usf.edu]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide: Cell Cycle Arrest by 20(R)-Ginsenoside Rh2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms underlying cell cycle arrest induced by the natural compound 20(R)-Ginsenoside Rh2 (G-Rh2). It details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Introduction: Ginsenoside Rh2 as a Cell Cycle Inhibitor

Ginsenoside Rh2 (G-Rh2), a protopanaxadiol-type saponin derived from Panax ginseng, has emerged as a potent anti-cancer agent.[1] Its therapeutic effects are attributed to a range of activities, including the induction of apoptosis, inhibition of proliferation, and, critically, the arrest of the cell cycle.[2] G-Rh2 primarily blocks cell cycle progression at the G1/S phase transition, preventing cancer cells from entering the DNA synthesis (S) phase and thereby halting their proliferation.[3][4] This guide focuses on the intricate molecular events orchestrated by G-Rh2 to exert this cytostatic effect. Although two stereoisomers exist, 20(S) and 20(R), both exhibit anti-cancer activities, with the 20(S) form often showing stronger effects.[2] This document will consolidate findings related to G-Rh2-induced cell cycle arrest, noting the specific isomer where reported.

Molecular Mechanism of G1 Phase Arrest

G-Rh2-mediated G1 phase arrest is a multi-faceted process involving the coordinated modulation of key cell cycle regulatory proteins. The central mechanism involves the inhibition of Cyclin-Dependent Kinase (CDK) activity, which is essential for progression past the G1 restriction point.[3][5]

The primary pathway involves:

-

Upregulation of CDK Inhibitors (CKIs): G-Rh2 treatment leads to a significant increase in the expression of CKI proteins, particularly those of the Cip/Kip family, such as p21WAF1/CIP1 and p27KIP1, and the INK4 family, such as p15Ink4B.[3][6][7]

-

Inhibition of Cyclin/CDK Complexes: The elevated levels of p21 and p27 lead to their increased binding to G1-specific cyclin/CDK complexes, namely Cyclin D/CDK4/6 and Cyclin E/CDK2.[3][8] This binding directly inhibits the kinase activity of these complexes.[3][5]

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibited CDK4/6 and CDK2 complexes are unable to phosphorylate the Retinoblastoma protein (Rb). Consequently, Rb remains in its active, hypophosphorylated state.[3][8]

-

Sequestration of E2F1 Transcription Factor: Hypophosphorylated Rb remains bound to the E2F1 transcription factor.[3][7] This sequestration prevents E2F1 from activating the transcription of genes required for S-phase entry, such as those for DNA polymerase and thymidine kinase.[4][7]

This cascade effectively halts the cell cycle at the G1/S boundary. Studies show that the knockdown of p15Ink4B and/or p27Kip1 can significantly weaken the cell cycle arrest induced by Rh2, confirming their crucial role in this process.[3]

Signaling Pathway Diagram

Caption: G-Rh2 signaling pathway leading to G1 phase cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of G-Rh2 on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Ginsenoside Rh2

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 24-72h | 40 - 63 | [9] |

| MDA-MB-231 | Breast Cancer | 24-72h | 33 - 58 | [9] |

| HeLa | Cervical Cancer | 24h | ~45 | [10] |

| HL-60 | Leukemia | Not Specified | ~38 | [11] |

| SK-HEP-1 | Liver Cancer | Not Specified | ~0.75 (for kinase inhibition) | [12][13] |

Table 2: Effect of Ginsenoside Rh2 on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation(s) |

| HL-60 | Control | 48.1 | Not Reported | Not Reported | [7] |

| 10 µM Rh2 | 62.6 | Not Reported | Not Reported | [7] | |

| 20 µM Rh2 | 67.7 | Not Reported | Not Reported | [7] | |

| U937 | Control | 45.6 | Not Reported | Not Reported | [7] |

| 10 µM Rh2 | 55.8 | Not Reported | Not Reported | [7] | |

| 20 µM Rh2 | 64.8 | Not Reported | Not Reported | [7] | |

| MCF-7 | Control | Not Reported | Not Reported | Not Reported | [9] |

| Dose-dependent ↑ | Increased proportion | Not Reported | Not Reported | [9] | |

| B16F10 & A375 | Rh2 Treatment | Significantly raised | Decreased | Not Reported | [14] |

Table 3: Modulation of Key Cell Cycle Regulatory Proteins by Ginsenoside Rh2

| Protein | Effect | Cell Line(s) | Citation(s) |

| CDK2 | Downregulated | B16F10, A375 | [14] |

| CDK4 | Downregulated | HL-60, U937, B16F10, A375, HepG2 | [6][11][14] |

| CDK6 | Downregulated | HL-60, U937, B16F10, A375, HepG2 | [6][11][14] |

| Cyclin D1 | Downregulated | MCF-7, B16F10, A375 | [9][14] |

| Cyclin D3 | Downregulated | MCF-7, HepG2 | [6][8] |

| Cyclin E | Downregulated | HL-60, U937, HepG2 | [6][11] |

| p21WAF1/CIP1 | Upregulated | HL-60, U937, HepG2, MCF-7 | [6][7][8] |

| p27KIP1 | Upregulated | HL-60, U937, HepG2, SK-HEP-1 | [6][7][12] |

| p-Rb | Markedly Reduced | MCF-7 | [3][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize G-Rh2-induced cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 2 x 105 cells in a 60-mm dish) and allow them to adhere. Treat with various concentrations of G-Rh2 or a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).[15]

-

Harvesting: Aspirate the medium, wash with PBS, and detach cells using trypsin. Collect cells and centrifuge at approximately 300 x g for 5 minutes.[16]

-

Fixation: Discard the supernatant and resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol. Fix the cells for at least 30 minutes at 4°C.[17][18] Samples can often be stored at this stage for longer periods.

-